2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile (CAS 1556927-22-0) is a 1,4-dihydropyridin-4-one derivative bearing a reactive acetonitrile side chain at N1 and a free amino group at C3. Its molecular formula is C₇H₇N₃O and molecular weight is 149.15 g/mol.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13163447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)N)CC#N
InChIInChI=1S/C7H7N3O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,4,9H2
InChIKeyUGELZJMKONOYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile: Core Properties for Procurement Specification


2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile (CAS 1556927-22-0) is a 1,4-dihydropyridin-4-one derivative bearing a reactive acetonitrile side chain at N1 and a free amino group at C3. Its molecular formula is C₇H₇N₃O and molecular weight is 149.15 g/mol . The compound is commercially supplied as a research intermediate at a minimum purity specification of 95% . Its structure combines a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting ketone, and a nucleophilic nitrile group, making it a versatile building block for further derivatization. The LogP is predicted at approximately -0.046, and the topological polar surface area (TPSA) is 71.81 Ų, indicating moderate hydrophilicity .

Why 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile Cannot Be Generically Substituted by In-Class Analogs


Within the 3-amino-4-oxo-1,4-dihydropyridin-1-yl scaffold family, the N1 side chain is the primary determinant of chemical reactivity, physicochemical properties, and downstream synthetic utility. Closely related analogs such as 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide (CAS 1551718-75-2, MW 167.17) introduce a primary amide terminus that adds hydrogen-bond donor/acceptor capacity and increases molecular weight, while the hydroxy analog 2-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile (MW 150) replaces the C3 amino group with a hydroxyl, fundamentally altering the hydrogen-bonding profile and nucleophilicity at C3 [1]. The target compound's combination of a free C3 amino group and an N1 acetonitrile moiety provides a unique reactivity profile: the amino group enables Schiff base formation and amide coupling, while the nitrile permits cycloaddition, reduction, and hydrolysis chemistry. No other scaffold member simultaneously offers this pairing at MW 149.15. Generic substitution risks selecting a compound with incompatible reactivity, different solubility properties, or an inability to participate in the intended synthetic sequence [2].

Quantitative Procurement Evidence for 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile


Molecular Weight Advantage of the Acetonitrile Side Chain Over Acetamide Analogs

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile possesses a molecular weight of 149.15 g/mol, which is 18.02 g/mol lower than its closest acetamide analog 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide (MW 167.17 g/mol) . This mass difference corresponds to the replacement of -CH₂-CN with -CH₂-CONH₂, a structural modification that increases hydrogen-bond donor count and polar surface area. For fragment-based screening libraries and lead-generation programs, the lower molecular weight and reduced hydrogen-bond donor count of the acetonitrile derivative are advantageous properties [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Comparative LogP and Polarity: Acetonitrile vs. Acetamide Side Chain

The target compound exhibits a predicted LogP of -0.046 and TPSA of 71.81 Ų . In comparison, the acetamide analog 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide is reported with a predicted LogP of -0.82 and TPSA of 86.8 Ų . The acetonitrile derivative is approximately 0.77 LogP units more lipophilic and has a 15.0 Ų lower TPSA. These differences arise because the nitrile group contributes less polarity than the primary amide, potentially translating to improved passive membrane permeability while retaining acceptable aqueous solubility profiles [1].

Physicochemical Profiling ADME Prediction Solubility Assessment

Nitrile Functional Group Reactivity Enables Unique Derivatization Pathways Unavailable to Amide and Ester Analogs

The N1 acetonitrile substituent enables a suite of chemical transformations that are inaccessible to the corresponding acetamide (CAS 1551718-75-2) or methyl acetate (CAS not available) analogs. Nitriles participate in [3+2] cycloadditions to form tetrazoles, can be reduced to primary amines (affording a bifunctional diamine scaffold), and undergo Pinner reactions to form imidates [1]. The acetamide analog is limited to hydrolysis or dehydration chemistry at the amide, while the ester analog primarily undergoes saponification or transesterification. Patent literature (ES-2401578-T3) explicitly claims pyridinylacetonitriles as privileged structures for kinase modulator development, highlighting the pharmacophoric value of the nitrile as both a hydrogen-bond acceptor and a metabolic blocking group [2].

Synthetic Chemistry Click Chemistry Building Block Utility

Commercially Specified Minimum Purity of 95% Establishes a Procurement Quality Benchmark

The target compound is commercially available with a minimum purity specification of 95% from at least two independent suppliers (AKSci Cat. 2236DZ; Leyan Cat. 2087896) . In contrast, several in-class analogs such as the acetamide (CAS 1551718-75-2) and the N-methylpropanamide derivative (CAS 2137503-43-4) are listed on vendor databases without consistently published minimum purity specifications, increasing procurement risk [1]. A defined 95% purity threshold with available Certificates of Analysis (CoA) upon request reduces batch-to-batch variability and supports reproducible experimental outcomes.

Quality Assurance Procurement Specification Reproducibility

Nitrile as a Bioisostere and Metabolic Modulator: Class-Level Advantage of Pyridinylacetonitriles Over Corresponding Amides

The nitrile group is established in medicinal chemistry as a metabolically stable bioisostere for amides, esters, and carboxylic acids, as well as a hydrogen-bond acceptor that mimics carbonyl and hydroxyl groups [1]. The pyridinylacetonitrile scaffold is explicitly claimed in patent ES-2401578-T3 as a modulator of GSK3 and JNK kinase signaling pathways, where the nitrile serves as a critical pharmacophoric element [2]. In contrast, the corresponding acetamide analog introduces a primary amide that is susceptible to hydrolysis by amidases, potentially limiting metabolic stability. While direct comparative metabolic stability data for this specific compound pair are not available in the public domain, the class-level precedent supports prioritizing the nitrile congener for kinase-targeted programs where the nitrile engages in key polar interactions or serves as a metabolically robust replacement for hydrolytically labile groups [3].

Medicinal Chemistry Bioisostere Strategy Metabolic Stability

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from Hydroxy Analog

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile contains one hydrogen-bond donor (C3-NH₂) and four hydrogen-bond acceptors (pyridinone C=O, pyridine N, nitrile N, and amino N), producing a TPSA of 71.81 Ų . The corresponding 3-hydroxy analog 2-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile (MW 150, TPSA 64 Ų) replaces the amino donor with a hydroxyl group, resulting in a different donor count, lower TPSA, and altered pKa at position 3 [1]. The amino group at C3 provides stronger basicity (pKa ~4-5 for protonated aniline-type amines) compared to the enolic hydroxyl (pKa ~8-10), leading to different ionization states at physiological pH and consequently different protein-binding interactions. In structure-based drug design, the amino group can function as a hydrogen-bond donor to backbone carbonyls, while the hydroxyl analog primarily acts as an acceptor or engages in different donor-acceptor geometries [2].

Molecular Recognition Structure-Based Design Hydrogen Bonding

Optimal Application Scenarios for 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile Based on Quantified Evidence


Kinase-Focused Fragment Library Construction Requiring Low-MW Nitrile-Containing Building Blocks

At MW 149.15 and with a TPSA of 71.81 Ų, this compound meets fragment-based drug discovery criteria and carries a nitrile group that is claimed as a pharmacophoric element in kinase modulator patents (ES-2401578-T3). Procurement of this specific building block, rather than its heavier acetamide analog (MW 167.17), preserves molecular weight headroom and aligns with the 'Rule of Three' for fragment libraries [1].

Parallel Synthesis of Tetrazole and Aminomethyl Derivatives via Nitrile Diversification

The N1 acetonitrile group enables [3+2] cycloaddition with azides to form tetrazoles and reduction to yield the corresponding ethylamine derivative—transformations that are not accessible with the acetamide or ester analogs. For medicinal chemistry teams conducting parallel library synthesis, this compound serves as a single starting material for multiple derivatization pathways, reducing the number of distinct building blocks that must be procured and validated .

CNS-Penetrant Compound Design Programs Where Moderate Lipophilicity Is Required

The predicted LogP of -0.046 positions this compound closer to optimal CNS drug space (CNS MPO LogP optimum 1.5-3.0) than the acetamide analog (LogP -0.82), while the TPSA of 71.81 Ų remains well below the 140 Ų threshold for CNS penetration. Researchers pursuing CNS targets should select the acetonitrile derivative over the acetamide to maximize the probability of achieving adequate brain exposure in lead compounds [1].

Amine-Reactive Conjugation and Bioconjugation Chemistry

The free C3 primary amino group is available for amide bond formation with carboxylic acids, reductive amination with aldehydes, and sulfonamide synthesis with sulfonyl chlorides. This reactivity is not offered by the 3-hydroxy analog, which requires activation (e.g., Mitsunobu conditions) for analogous transformations. For chemists synthesizing compound collections through parallel amide coupling, the amino compound provides a more direct and higher-yielding synthetic route .

Quote Request

Request a Quote for 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.